2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
CAS No.: 103204-80-4
Cat. No.: VC20740994
Molecular Formula: C10H10O3
Molecular Weight: 178.18 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 103204-80-4 |
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Molecular Formula | C10H10O3 |
Molecular Weight | 178.18 g/mol |
IUPAC Name | 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid |
Standard InChI | InChI=1S/C10H10O3/c1-6-4-8-5-7(10(11)12)2-3-9(8)13-6/h2-3,5-6H,4H2,1H3,(H,11,12) |
Standard InChI Key | NXNQXQFRCVUXIN-UHFFFAOYSA-N |
SMILES | CC1CC2=C(O1)C=CC(=C2)C(=O)O |
Canonical SMILES | CC1CC2=C(O1)C=CC(=C2)C(=O)O |
Chemical Identity and Structural Properties
Molecular Identification
2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid is characterized by the molecular formula C₁₀H₁₀O₃ and a molecular weight of approximately 178.187 g/mol. This compound can be identified through various systematic nomenclature systems and unique identifiers as detailed in Table 1.
Table 1: Chemical Identification Parameters
Parameter | Value |
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CAS Number | 103204-80-4 |
Molecular Formula | C₁₀H₁₀O₃ |
Molecular Weight | 178.18 g/mol |
IUPAC Name | 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid |
InChI | InChI=1S/C10H10O3/c1-6-4-8-5-7(10(11)12)2-3-9(8)13-6/h2-3,5-6H,4H2,1H3,(H,11,12) |
InChI Key | NXNQXQFRCVUXIN-UHFFFAOYSA-N |
Canonical SMILES | CC1CC2=C(O1)C=CC(=C2)C(=O)O |
Structural Features
The compound features a distinct chemical architecture comprising a benzofuran skeleton with a methyl substitution at position 2 and a carboxylic acid group at position 5. The core structure consists of a fused benzene and furan ring system that contributes to its chemical reactivity and biological properties.
Physical and Chemical Properties
2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid exhibits specific physical and chemical characteristics that influence its behavior in various chemical reactions and biological systems. While experimental data specifically for this compound is limited, properties can be estimated based on structural features and comparisons with similar compounds .
Synthesis Methods and Reactions
Comparative Synthesis Methods
A related compound, benzofuran-5-carboxylic acid, can be synthesized through hydrolysis of its methyl ester precursor. This reaction proceeds under basic conditions, with high yields reported:
Synthetic Route for Related Compound:
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Starting with methyl benzofuran-5-carboxylate
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Treatment with sodium hydroxide in methanol/water at 65°C for 4 hours
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Acidification with concentrated hydrochloric acid
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Extraction and purification steps
Similar methodologies might be applicable to 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid with appropriate modifications to accommodate the methyl substitution and dihydro nature of the furan ring.
Industrial Production Considerations
Industrial-scale synthesis of this compound likely employs optimized versions of laboratory methods, focusing on cost-effectiveness, scalability, and environmental considerations. High-yielding cyclization reactions and efficient purification techniques would be critical for commercial production.
Chemical Reactivity and Reactions
Characteristic Reactions
2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid can participate in various chemical transformations, primarily due to its functional groups:
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Carboxylic Acid Reactions: The compound can undergo esterification, amidation, and reduction reactions typical of carboxylic acids.
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Oxidation Reactions: The dihydrofuran ring can be oxidized to form the fully aromatic benzofuran system.
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Substitution Reactions: Both electrophilic and nucleophilic substitution reactions can occur at different positions of the benzofuran ring system.
Reaction Conditions and Reagents
The reactivity of 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid varies depending on the reaction conditions and reagents used:
Table 2: Reaction Types and Conditions
Reaction Type | Common Reagents | Typical Conditions | Expected Products |
---|---|---|---|
Oxidation | KMnO₄, CrO₃ | Aqueous/acidic media | Oxidized derivatives |
Reduction | LiAlH₄, NaBH₄ | Anhydrous conditions | Alcohol derivatives |
Esterification | Alcohols, H₂SO₄ | Reflux conditions | Ester derivatives |
Amidation | Amines, coupling agents | Room temperature to mild heating | Amide derivatives |
Biological Activity and Applications
Antimicrobial Properties
One of the most significant biological activities observed with 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid is its antimicrobial potential. Preliminary investigations suggest that this compound can inhibit bacterial growth, positioning it as a candidate for developing new antimicrobial agents.
Pharmacological Mechanisms
The biological activities of benzofuran derivatives, including 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid, are associated with several mechanisms:
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Enzyme Inhibition: Many benzofuran compounds exert their effects through inhibition of specific enzymes involved in microbial metabolism or pathogenicity.
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Cell Wall Disruption: Some benzofuran derivatives disrupt bacterial cell wall synthesis.
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Antioxidant Properties: The compound's structure suggests potential antioxidant capabilities through free radical scavenging mechanisms.
Research Applications
2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid serves important functions in scientific research:
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Medicinal Chemistry: The compound is valuable as a building block for synthesizing more complex derivatives with enhanced biological activities.
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Structural Studies: It serves as a model compound for understanding structure-activity relationships in benzofuran derivatives.
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Material Science: Benzofuran compounds have applications in the development of novel materials with specialized properties.
Comparative Analysis with Structural Analogs
Position Isomers
A comparative analysis between 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid and its positional isomer, 2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid, reveals important differences in their properties and potential applications .
Table 3: Comparison of Positional Isomers
Property | 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid | 2-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid |
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CAS Number | 103204-80-4 | 31457-03-1 |
InChI Key | NXNQXQFRCVUXIN-UHFFFAOYSA-N | HWCCVMGTQFWJSS-UHFFFAOYSA-N |
SMILES | CC1CC2=C(O1)C=CC(=C2)C(=O)O | CC1CC2=C(O1)C(=CC=C2)C(=O)O |
Boiling Point | Not specified in sources | 327.9°C at 760 mmHg |
Density | Not specified in sources | 1.254 g/cm³ |
Hazard Classification | Not specified in sources | Warning: H315-H319-H335 |
Ring System Variations
Comparing the dihydrobenzofuran compound with its fully aromatic counterpart (benzofuran-5-carboxylic acid) provides insights into how hydrogenation of the furan ring affects the compound's properties:
Table 4: Comparison with Aromatic Analog
Property | 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid | Benzofuran-5-carboxylic acid |
---|---|---|
Molecular Formula | C₁₀H₁₀O₃ | C₉H₆O₃ |
Molecular Weight | 178.18 g/mol | 162.14 g/mol |
Structural Feature | Dihydrofuran ring with methyl substitution | Fully aromatic benzofuran ring |
CAS Number | 103204-80-4 | 90721-27-0 |
Aromaticity | Partially aromatic | Fully aromatic |
Structure-Activity Relationships
The specific positioning of functional groups in these compounds significantly impacts their biological activities. For benzofuran derivatives:
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The position of the carboxylic acid group (5 vs. 7) affects the compound's interaction with biological targets.
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The methyl substitution at position 2 contributes to the lipophilicity and binding affinity.
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The dihydro nature of the furan ring alters the conformational flexibility compared to fully aromatic analogs .
Current Research Trends and Future Directions
Recent Advancements
Current research on 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid and related benzofuran derivatives focuses on several key areas:
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Antimicrobial Development: The increasing global concern about antibiotic resistance has renewed interest in benzofuran derivatives as novel antimicrobial agents.
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Anticancer Applications: Some benzofuran compounds have shown promising anticancer activities, prompting investigations into structure modifications for enhanced efficacy.
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Synthetic Methodology Improvements: Development of more efficient and environmentally friendly synthesis routes.
Challenges and Opportunities
Despite the promising attributes of 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid, several challenges and opportunities exist:
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Limited Toxicological Data: Comprehensive toxicological profiles need to be established for this compound.
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Mechanism Elucidation: Further research is needed to fully understand the molecular mechanisms underlying its biological activities.
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Derivative Development: The compound serves as a valuable scaffold for developing more potent and selective derivatives through structural modifications.
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